2',5'-Dimethoxy-4'-nitrobenzanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-dimethoxybenzanilide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4’ position . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.
Industrial Production Methods
Industrial production of 2’,5’-Dimethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2’,5’-Dimethoxy-4’-aminobenzanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,5’-Dimethoxy-4’-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dimethoxy-4’-aminobenzanilide
- 2’,5’-Dimethoxy-4’-chlorobenzanilide
- 2’,5’-Dimethoxy-4’-methylbenzanilide
Uniqueness
2’,5’-Dimethoxy-4’-nitrobenzanilide is unique due to the presence of both methoxy and nitro groups on the benzanilide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
92-20-6 |
---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-9-12(17(19)20)14(22-2)8-11(13)16-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18) |
InChI Key |
JCKZOGUHQXHGTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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